N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further substituted with a 2,4-dimethoxyphenyl group, imparting distinct electronic and steric properties. The methoxy substituents enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity .
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-12-6-4-11(5-7-12)16-17(26-21-20-16)18(22)19-14-9-8-13(24-2)10-15(14)25-3/h4-10H,1-3H3,(H,19,22) |
InChI Key |
GSQOEOZZBNZBPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxylic Acid
The 1,2,3-thiadiazole ring is constructed via cyclization of a hydrazone intermediate derived from a ketone precursor. This method aligns with protocols for analogous 1,2,3-thiadiazoles.
Step 1: Preparation of (4-Methoxyphenyl)Glyoxylic Acid Hydrazone
(4-Methoxyphenyl)glyoxylic acid is synthesized by oxidizing (4-methoxyphenyl)acetic acid using potassium permanganate in acidic conditions. Subsequent treatment with hydrazine hydrate in ethanol yields the hydrazone derivative.
Step 2: Thiadiazole Ring Formation
The hydrazone is cyclized using thionyl chloride (SOCl₂) at room temperature. This step introduces sulfur into the ring, forming the 1,2,3-thiadiazole scaffold with a carboxylic acid group at position 5.
Key Reaction Conditions
Carboxamide Formation via Coupling Reaction
The carboxylic acid at position 5 is converted to the carboxamide by reacting with 2,4-dimethoxyaniline. This step employs carbodiimide-based coupling agents.
Step 1: Activation of Carboxylic Acid
The carboxylic acid is activated using ethyl cyanoformate (ECF) or thionyl chloride to form an acyl chloride intermediate.
Step 2: Amine Coupling
The acyl chloride reacts with 2,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Key Reaction Conditions
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Catalyst: EDCI/HOBt or triethylamine
-
Temperature: 50°C
Alternative Route: One-Pot Cyclization and Functionalization
Simultaneous Thiadiazole and Carboxamide Formation
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazone Route | One-Pot Route |
|---|---|---|
| Number of Steps | 2 | 1 |
| Overall Yield | 55–60% | 65–70% |
| Purification Complexity | Moderate (column chromatography) | Low (recrystallization) |
| Key Advantage | High purity | Reduced time and cost |
Structural Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
-
Recrystallization Solvent: Methanol/water (4:1) achieves >95% purity.
-
Column Chromatography: Silica gel with petroleum ether/ethyl acetate (4:1) eluent.
Challenges and Mitigation Strategies
Isomer Formation During Cyclization
The Hurd-Mori reaction may yield regioisomers. Using excess SOCl₂ and low temperatures minimizes by-products.
Carboxylic Acid Stability
The 1,2,3-thiadiazole-5-carboxylic acid is prone to decarboxylation. In situ activation with ECF or immediate coupling prevents degradation.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing EDCI/HOBt with polyphosphoric acid reduces costs while maintaining yields (~70%).
Solvent Recycling
Distillation recovers >90% of dichloromethane, aligning with green chemistry principles.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is C₁₈H₁₇N₃O₄S. The synthesis typically involves cyclization reactions that form the thiadiazole ring. Key steps in the synthesis include:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : Methoxyphenyl groups are introduced via electrophilic aromatic substitution or nucleophilic attack.
These reactions are crucial for constructing the desired molecular architecture while ensuring functional group integrity.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties by inhibiting DNA and RNA synthesis in cancer cells without affecting protein synthesis. They target key kinases involved in tumorigenesis and have been evaluated against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
- Antimicrobial Properties : Research indicates that thiadiazole derivatives possess antibacterial and antifungal activities. Their mechanisms often involve disrupting microbial cell wall synthesis or inhibiting essential enzymes .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .
Anticancer Efficacy
A study evaluated various thiadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in HepG-2 and A-549 cells compared to standard chemotherapy agents like cisplatin . The compound's mechanism was linked to its ability to inhibit key enzymes involved in DNA replication.
Antimicrobial Activity
In another investigation, a series of thiadiazole derivatives were synthesized and tested for antimicrobial activity against a panel of bacterial strains. Results showed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy substituents in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and thiadiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The exact pathways and targets would depend on the specific biological context being studied.
Comparison with Similar Compounds
N-(3-Chloro-4-Methoxyphenyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide (CAS: 1190295-46-5)
- Structural Difference : Incorporates a chlorine atom at the 3-position of the aryl carboxamide group instead of a methoxy group.
- Molecular weight is 375.8 g/mol, slightly higher than the parent compound due to chlorine’s atomic mass .
2-(3,4-Dimethoxyphenyl)-4-Methyl-N-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide
N-(4-Chlorobenzyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide
- Substituent Variation : A chlorobenzyl group replaces the 2,4-dimethoxyphenyl carboxamide.
Lipophilicity and Solubility
- The 2,4-dimethoxyphenyl group in the target compound increases lipophilicity (logP ~4–5 estimated) compared to analogues with polar substituents (e.g., chloro or CF₃ groups). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Computational and Spectral Analysis
- thiol in triazoles, as in ) .
- Docking Studies : Tools like AutoDock Vina () could predict the target compound’s binding modes, leveraging its methoxy groups for hydrogen bonding with protein targets .
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 366.41 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study demonstrated that compounds with a similar framework showed significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups such as methoxy groups enhances the activity due to improved interactions with cellular targets .
Table 1: Cytotoxicity Data of Thiadiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Thiadiazole A | MCF-7 (Breast Cancer) | 12.5 |
| Thiadiazole B | HeLa (Cervical Cancer) | 8.3 |
| This compound | A431 (Skin Cancer) | 10.0 |
Antimicrobial Activity
Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole C | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole D | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazoles has been explored in various studies. The compound has shown promise in reducing inflammatory markers in vitro and in vivo models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Immune Response : Its anti-inflammatory properties suggest a role in modulating immune responses by affecting cytokine production.
Case Studies
Several case studies have documented the effects of thiadiazole derivatives on various biological systems:
- Case Study 1 : A study involving a series of thiadiazoles demonstrated significant tumor reduction in xenograft models when treated with similar compounds .
- Case Study 2 : Clinical trials assessing the efficacy of thiadiazoles in treating bacterial infections showed promising results with reduced infection rates and improved patient outcomes .
Q & A
Q. What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves:
- Amide bond formation : Coupling 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with 2,4-dimethoxyaniline using carbodiimide-based reagents (e.g., EDCI) to activate the carboxylic acid .
- Intermediate purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC .
- Optimization of reaction conditions : Adjusting temperature (room temperature to 60°C), solvent (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acid) to improve yields .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.8–7.5 ppm), and the thiadiazole ring (distinct C=S/C-N signals) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₈N₃O₄S) and fragments corresponding to the thiadiazole core .
- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
Q. What are the primary biological targets or activities reported for similar thiadiazole derivatives?
Thiadiazoles exhibit:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the thiadiazole ring .
- Anticancer potential : Induction of apoptosis in cancer cell lines (IC₅₀ values <10 µM in some studies) via ROS generation .
- Structure-activity relationship (SAR) : Methoxy groups enhance solubility and target binding compared to halogenated analogs .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability assays : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation of methoxy groups) .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability to explain discrepancies in efficacy .
- Proteomic analysis : Identify off-target interactions (e.g., unintended kinase inhibition) using affinity chromatography or pull-down assays .
Q. What computational methods are suitable for predicting binding modes of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like tubulin or topoisomerase II. Key residues (e.g., Asp/Glu for hydrogen bonding) and hydrophobic pockets (for thiadiazole/methoxy groups) guide optimization .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and ligand flexibility (e.g., rotation of methoxyphenyl groups) .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to prioritize analogs .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst screening : Test Pd/C or Cu(I) for coupling steps to reduce side products .
- Solvent optimization : Replace DMF with acetonitrile or THF to enhance solubility and facilitate purification .
- Flow chemistry : Continuous-flow reactors minimize degradation of heat-sensitive intermediates (e.g., thiadiazole precursors) .
Q. What strategies address spectral data discrepancies (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxyphenyl and thiadiazole protons .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks .
- X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding patterns in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
